Cα-Methyl-Leucine Increases Gut Peptide Half-Life in Simulated Intestinal Fluid by ~33-Fold vs. Unmodified Oxytocin
In a systematic study of chemical strategies to improve peptide gut stability, Cα-methylation of Leu8 in oxytocin ((Cα-Me)Leu8OT, synthesized using Fmoc-α-methyl-leucine) increased the half-life in simulated intestinal fluid (SIF) from 8 ± 1 min (unmodified oxytocin) to 4.4 ± 0.3 h, representing a ~33-fold improvement [1]. This modification outperformed the β3-homo-leucine analog ((β3-homo)Leu8OT, t₁/₂ SIF = 3.6 ± 0.1 h) and the Nα-methyl-Gly9 analog ((Nα-Me)Gly9OT, t₁/₂ SIF = 2.9 ± 0.1 h) at the same cleavage site [1].
| Evidence Dimension | Peptide half-life in simulated intestinal fluid (SIF) |
|---|---|
| Target Compound Data | t₁/₂ SIF = 4.4 ± 0.3 h for (Cα-Me)Leu8OT |
| Comparator Or Baseline | Unmodified oxytocin: t₁/₂ SIF = 8 ± 1 min; (β3-homo)Leu8OT: t₁/₂ SIF = 3.6 ± 0.1 h; (Nα-Me)Gly9OT: t₁/₂ SIF = 2.9 ± 0.1 h |
| Quantified Difference | ~33-fold increase over unmodified OT; 1.22-fold over β3-homo-Leu; 1.52-fold over Nα-Me-Gly |
| Conditions | Simulated intestinal fluid (SIF) under standardized gut stability assay conditions; oxytocin (OT) as model peptide; Leu8-Gly9 primary cleavage site; mean ± SEM from independent experiments |
Why This Matters
This positions Cα-methyl-leucine as the most effective single-residue modification for enhancing gut stability among common peptide bond mimetics, directly relevant to oral peptide therapeutic development.
- [1] Kremsmayr T, Aljnabi A, Blanco-Canosa JB, et al. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 2022, 65(8): 6183-6200. View Source
